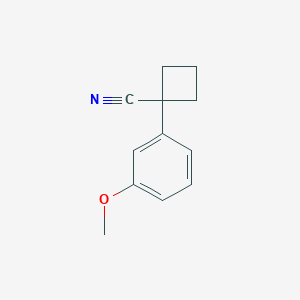
1-(3-Methoxyphenyl)cyclobutanecarbonitrile
Vue d'ensemble
Description
1-(3-Methoxyphenyl)cyclobutanecarbonitrile, also known as 1-MPCBC, is a cyclic compound with a phenyl ring and a cyclobutane ring as its core. It is a versatile organic compound with a wide range of applications in the field of organic chemistry. The compound has been used in the synthesis of a variety of compounds, including heterocyclic compounds, natural products, and pharmaceuticals. It has also been used in the synthesis of organic catalysts, organic ligands, and organic dyes. In
Applications De Recherche Scientifique
Photochemical Reactions and Cycloadditions
1-(3-Methoxyphenyl)cyclobutanecarbonitrile has been studied for its role in various photochemical reactions. For instance, irradiation of similar nitrile compounds in polar solvents can lead to the formation of endo cyclobutane adducts and azabutadienes, which are important in the study of photochemical reaction mechanisms (Mella, Fasani, & Albini, 1991). Additionally, compounds like 1-(3-Methoxyphenyl)cyclobutanecarbonitrile can undergo [2 + 2] photocycloadditions, demonstrating their potential in synthetic chemistry as described by Minter et al. (2002).
Stereoselectivity and Mechanistic Insights
The stereoselectivity of reactions involving cyclobutane derivatives is a significant area of study. For instance, Vassilikogiannakis, Hatzimarinaki, and Orfanopoulos (2000) explored the stereochemical aspects of [2 + 2] photoadditions of related compounds, providing insights into the mechanisms and stereoselectivity of these reactions.
Synthetic Applications
Compounds related to 1-(3-Methoxyphenyl)cyclobutanecarbonitrile are also significant in synthetic chemistry. The work by Fujiwara, Morita, and Takeda (1989) demonstrated the use of similar cyclobutanone derivatives in the preparation of α-methylene-γ-butyrolactones, highlighting the versatility of these compounds in synthetic routes.
Photophysical Behavior
The study of the photophysical behavior of methoxyphenyl compounds, such as those investigated by Sakuragi et al. (1990), reveals important information about their electronic properties and potential applications in materials science.
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 1-(3-Methoxyphenyl)cyclobutanecarbonitrile has been conducted to understand their crystalline forms and molecular interactions. For example, the work of Mantelingu et al. (2007) on the crystal structure of related compounds provides valuable insights into their molecular arrangement and potential applications.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-11-5-2-4-10(8-11)12(9-13)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGRIOOSDBSHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596256 | |
| Record name | 1-(3-Methoxyphenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)cyclobutanecarbonitrile | |
CAS RN |
74205-15-5 | |
| Record name | 1-(3-Methoxyphenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1319012.png)



![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)
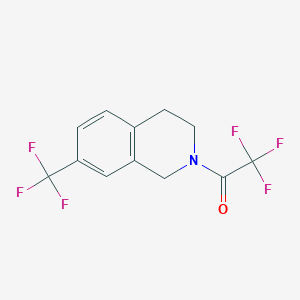
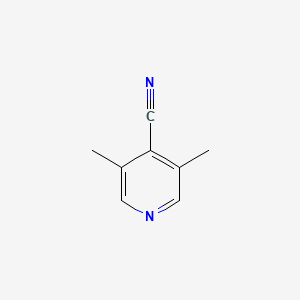

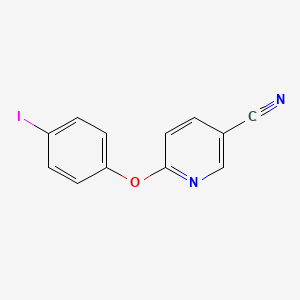
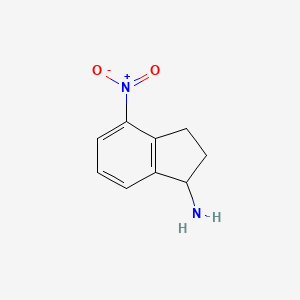

![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)